molecular formula C16H17F2N3O B5688313 N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide

N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide

Cat. No. B5688313
M. Wt: 305.32 g/mol
InChI Key: CARPRQYHPCECJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide is a chemical compound that has been found to have potential applications in scientific research. It is a selective inhibitor of the protein kinase C theta (PKCθ) enzyme, which is involved in the regulation of immune response and inflammation. In

Mechanism of Action

N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide selectively inhibits the activity of PKCθ, which is a member of the protein kinase C family of enzymes. PKCθ is predominantly expressed in T-cells and plays a critical role in T-cell activation and differentiation. By inhibiting PKCθ, N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide can modulate immune response and inflammation.
Biochemical and Physiological Effects
N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide has been found to have several biochemical and physiological effects. It has been shown to inhibit T-cell activation and differentiation, which can modulate immune response and inflammation. Additionally, it has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-2 and interferon-gamma, and increase the production of anti-inflammatory cytokines, such as interleukin-10.

Advantages and Limitations for Lab Experiments

N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide has several advantages for lab experiments. It is a selective inhibitor of PKCθ, which allows for the specific modulation of immune response and inflammation. Additionally, it has been found to have low toxicity and good pharmacokinetic properties, making it a potential therapeutic agent for autoimmune diseases.
One limitation of N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide is that it has not been extensively studied in vivo, and its long-term effects are unknown. Additionally, it may have off-target effects on other protein kinase C isoforms, which could limit its specificity.

Future Directions

There are several potential future directions for the study of N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide. One direction is to further investigate its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to study its effects on other immune cells, such as B-cells and dendritic cells. Additionally, it may be useful to explore its potential applications in cancer immunotherapy, as PKCθ has been implicated in the regulation of T-cell-mediated anti-tumor immune response. Finally, further studies on the pharmacokinetics and toxicity of N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide are needed to fully evaluate its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide involves several steps. The first step is the preparation of 1-(2,5-difluorophenyl)cyclopropanecarboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-(1H-pyrazol-1-yl)butan-1-amine in the presence of a base to yield N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide.

Scientific Research Applications

N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide has been found to have potential applications in scientific research, particularly in the field of immunology. It is a selective inhibitor of PKCθ, which is involved in the regulation of T-cell activation and differentiation. By inhibiting PKCθ, N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide can modulate immune response and inflammation, making it a potential therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-[1-(2,5-difluorophenyl)cyclopropyl]-2-pyrazol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O/c1-2-14(21-9-3-8-19-21)15(22)20-16(6-7-16)12-10-11(17)4-5-13(12)18/h3-5,8-10,14H,2,6-7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARPRQYHPCECJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1(CC1)C2=C(C=CC(=C2)F)F)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.